molecular formula C18H20N2O3S2 B5068765 4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide

4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide

Cat. No.: B5068765
M. Wt: 376.5 g/mol
InChI Key: SXUXGVRTOPDOEM-UHFFFAOYSA-N
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Description

The compound “4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide” is a type of organic compound. It contains an amide group (-CONH2), a sulfonamide group (-S(=O)2-NH-), a methylthio group (-SCH3), and an allyl group (-CH2-CH=CH2). The presence of these functional groups suggests that this compound may have interesting chemical properties and could be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the arrangement of its atoms in space. The presence of the amide, sulfonamide, methylthio, and allyl groups would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The amide group could participate in hydrolysis or condensation reactions. The sulfonamide group could undergo reactions with electrophiles. The allyl group could participate in reactions with a variety of reagents, including those that would result in the addition of new groups to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfonamide groups could make this compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-4-13-20(25(3,22)23)15-11-9-14(10-12-15)18(21)19-16-7-5-6-8-17(16)24-2/h4-12H,1,13H2,2-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUXGVRTOPDOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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